Cas no 2229548-82-5 (3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine)

3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- 2229548-82-5
- EN300-1788979
-
- インチ: 1S/C7H11FN2O/c1-5-4-7(11-10-5)6(8)2-3-9/h4,6H,2-3,9H2,1H3
- InChIKey: CZZAFMKTVDOUID-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=NO1)CCN
計算された属性
- 精确分子量: 158.08554114g/mol
- 同位素质量: 158.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 52Ų
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788979-10.0g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 10g |
$7927.0 | 2023-05-23 | ||
Enamine | EN300-1788979-10g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1788979-0.5g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1788979-2.5g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1788979-5.0g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 5g |
$5345.0 | 2023-05-23 | ||
Enamine | EN300-1788979-0.1g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1788979-1g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 1g |
$1844.0 | 2023-09-19 | ||
Enamine | EN300-1788979-0.25g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1788979-1.0g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 1g |
$1844.0 | 2023-05-23 | ||
Enamine | EN300-1788979-0.05g |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229548-82-5 | 0.05g |
$1549.0 | 2023-09-19 |
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amineに関する追加情報
3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (CAS No. 2229548-82-5)
The compound 3-fluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (CAS No. 2229548825) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a fluoro group, an oxazole ring, and an amine functional group. The presence of these functional groups makes it highly versatile and amenable to a wide range of chemical reactions.
Recent studies have highlighted the importance of oxazole-containing compounds in drug discovery. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and ability to participate in hydrogen bonding. In the case of 3-fluoro-3-(3-methyl-1,2 oxazol 5 yl)propan 1 amine, the oxazole ring is further substituted with a methyl group at position 3, which enhances its electronic properties and reactivity. This substitution pattern is particularly interesting as it can influence the molecule's pharmacokinetic properties, such as absorption and metabolism.
The fluoro group attached to the propane backbone adds another layer of complexity to this compound. Fluorine atoms are known for their high electronegativity and ability to enhance lipophilicity, which are crucial properties in drug design. The combination of the fluoro group with the oxazole ring creates a molecule that is both lipophilic and polar, making it suitable for interactions with various biological targets.
From a synthetic perspective, 3-fluoro 3 (3 methyl 1 2 oxazol 5 yl) propan 1 amine can be synthesized through a variety of methods. One common approach involves the nucleophilic substitution of an appropriate alkyl halide with an amine derivative. The introduction of the fluoro group can be achieved through fluorination reactions, such as those involving fluorine gas or electrophilic fluorinating agents. The synthesis of this compound requires careful control of reaction conditions to ensure high yields and purity.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been explored as a potential lead compound for the development of new drugs targeting various diseases. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes or receptors. Additionally, due to its unique electronic properties, this compound may find applications in materials science, such as in the development of new polymers or electronic materials.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 3-fluoro 3 (3 methyl 1 2 oxazol 5 yl) propan 1 amine at the molecular level. These studies have provided insights into its interaction with biological targets and its potential for optimization in drug design. For instance, molecular docking studies have revealed that this compound can bind effectively to certain protein pockets due to its combination of hydrogen bonding capabilities and lipophilic regions.
The CAS No. 2229548825 designation underscores the importance of this compound within chemical databases and regulatory frameworks. Accurate identification and classification are essential for ensuring safety and compliance in research and industrial applications.
In conclusion, 3-fluoro 3 (3 methyl 1 2 oxazol 5 yl) propan 1 amine (CAS No. 2229548825) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in pharmaceuticals, materials science, and beyond.
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